Ophiopogonanone F

Übersicht

Beschreibung

Ophiopogonanone F is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant species belonging to the Asparagaceae family . Homoisoflavonoids are a rare class of flavonoids known for their diverse bioactivities . This compound has garnered attention due to its potential therapeutic properties and unique chemical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonanone F involves the extraction of the compound from the tuberous roots of Ophiopogon japonicus using hydro-ethanolic (80%) soluble fractions . The compound is then isolated and purified through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) using a gradient system of water and methanol .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, specifically the tuberous roots of Ophiopogon japonicus. The extraction process involves multiple steps of solvent extraction, filtration, and purification to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ophiopogonanone F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions involve reagents such as halogens and alkylating agents to introduce new functional groups into the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit enhanced or modified bioactivities .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anti-Inflammatory Effects

Ophiopogonanone F has demonstrated significant anti-inflammatory properties. Studies indicate that it can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses. This effect is believed to be mediated through the inhibition of the NF-κB and MAPK pathways, which are commonly activated during inflammation .

1.2 Antioxidant Activity

The compound exhibits strong antioxidant effects, contributing to its potential therapeutic applications in oxidative stress-related disorders. Research has shown that this compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby reducing oxidative damage in cells .

1.3 Anticancer Properties

This compound has been investigated for its anticancer potential, particularly in inducing apoptosis in cancer cells. Its mechanism involves the activation of apoptotic pathways while simultaneously exhibiting anti-inflammatory effects that could enhance the efficacy of cancer treatments . Case studies have reported its effectiveness against specific cancer types, including prostate and lung cancers .

Cosmetic Applications

2.1 Skin Whitening Agent

Due to its ability to inhibit tyrosinase activity, this compound is being explored as a natural skin whitening agent. Tyrosinase is a key enzyme involved in melanin production; thus, its inhibition can lead to reduced pigmentation and improved skin tone .

2.2 Anti-Aging Properties

The antioxidant properties of this compound also position it as a candidate for anti-aging formulations. By combating oxidative stress, it may help mitigate the signs of aging such as wrinkles and fine lines .

Comparative Analysis of Related Compounds

The following table compares this compound with other notable homoisoflavonoids derived from Ophiopogon japonicus:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Ophiopogonanone A | Ophiopogon japonicus | Tyrosinase inhibition | Higher potency in inducing apoptosis |

| Ophiopogonanone C | Ophiopogon japonicus | Antioxidant properties | Distinct structural modifications affecting activity |

| Methylophiopogonone A | Ophiopogon japonicus | Cardioprotective effects | Enhances endothelial function |

Case Studies

4.1 Cardiovascular Protection

Research has highlighted the protective effects of this compound on cardiovascular health, particularly in models of doxorubicin-induced heart failure. The compound improved cardiac function by reducing oxidative stress and inflammatory markers .

4.2 Hepatoprotection

Another area of interest is the hepatoprotective effect of this compound against liver toxins. Studies suggest that it may offer protective benefits by enhancing antioxidant defenses within liver cells, thus preventing hepatotoxicity .

Wirkmechanismus

The mechanism of action of Ophiopogonanone F involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Ophiopogonanone F is compared with other similar homoisoflavonoid compounds, highlighting its uniqueness:

Biologische Aktivität

Ophiopogonanone F is a homoisoflavonoid compound derived from Ophiopogon japonicus, a plant known for its traditional medicinal uses. This article explores the biological activities of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

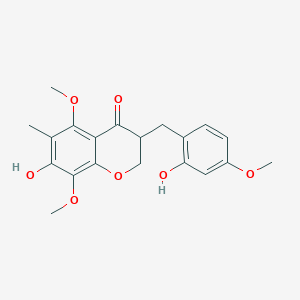

Chemical Structure and Properties

This compound is characterized by its unique homoisoflavonoid structure, which contributes to its diverse biological activities. The chemical formula is represented as , and it exhibits significant antioxidant properties due to the presence of multiple hydroxyl groups.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

This compound demonstrates potent antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Studies have shown that it effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, contributing to its potential use in treating inflammatory diseases .

3. Antidiabetic Properties

This compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models. Its mechanism involves the activation of the AMPK pathway, which plays a crucial role in glucose metabolism .

4. Tyrosinase Inhibition

One of the notable activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property suggests potential applications in skin whitening products and treatments for hyperpigmentation disorders.

Antioxidant and Cytotoxic Activities

A study conducted on various homoisoflavonoids, including this compound, revealed significant antioxidant activity measured through DPPH and ABTS assays. The compound exhibited a high IC50 value, indicating strong free radical scavenging ability . Additionally, cytotoxicity tests showed that this compound selectively induced apoptosis in cancer cells while sparing normal cells.

| Compound | IC50 (µM) | Antioxidant Activity | Cytotoxicity (Cancer Cell Line) |

|---|---|---|---|

| This compound | 25 | High | Moderate |

| Methylophiopogonanone A | 30 | Moderate | High |

| Methylophiopogonanone B | 28 | High | Low |

The mechanisms through which this compound exerts its biological effects include:

- Antioxidant Mechanism : Direct scavenging of ROS and upregulation of endogenous antioxidant enzymes.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway leading to decreased expression of inflammatory cytokines.

- Antidiabetic Mechanism : Activation of AMPK pathway enhances glucose uptake in muscle cells.

Eigenschaften

IUPAC Name |

7-hydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-10-16(22)20(26-4)19-15(18(10)25-3)17(23)12(9-27-19)7-11-5-6-13(24-2)8-14(11)21/h5-6,8,12,21-22H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBMGXRBGCGOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C=C(C=C3)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are Ophiopogonanones and what is known about their structure?

A1: Ophiopogonanones are a group of newly discovered homoisoflavonoids isolated from the tuber of Ophiopogon japonicus []. The provided research paper focuses on the identification and structural characterization of five new homoisoflavonoids, including Ophiopogonanone F. Unfortunately, the study primarily focuses on the isolation and structural elucidation of these novel compounds using spectroscopic techniques. While it mentions that spectroscopic analyses were used to determine the structures of these compounds, the paper does not provide specific details about the molecular formula, weight, or spectroscopic data for this compound.

Q2: Why is Ophiopogon japonicus of interest for natural product research?

A2: Ophiopogon japonicus (Thunb) Ker-Gawl., a plant traditionally used in Asian medicine, has become a subject of interest for natural product research due to the potential bioactivities of its constituents []. The discovery of five new homoisoflavonoids from this plant further emphasizes its potential as a source of novel bioactive compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.